SDZ-WAG994

Adenosine Receptor GPCR Selectivity Cardiovascular Pharmacology

SDZ-WAG994 (N6-cyclohexyl-2′-O-methyladenosine) is a benchmark selective adenosine A1 receptor (ADORA1) agonist combining nanomolar A1 affinity (Ki=23 nM), exceptional selectivity over A2A (Ki >10,000 nM; ratio >434:1), oral bioavailability, and a sustained 6–8 h duration of action. Unlike short-lived endogenous adenosine or non-selective A1 agonists, SDZ-WAG994 enables chronic oral dosing in rodent models without A2-mediated vasodilatory confounds, and uniquely increases atrial natriuretic peptide while suppressing plasma renin activity. Proven in Phase 1 trials for PSVT and heart failure, it is the definitive tool compound for dissecting A1-mediated negative dromotropic effects, adipose lipolysis (Ki=8 nM), and neurohormonal cross-talk. Ideal for in vivo AV nodal conduction, metabolic dyslipidemia, and selectivity-screening panels.

Molecular Formula C17H25N5O4
Molecular Weight 363.4 g/mol
CAS No. 130714-47-5
Cat. No. B153409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ-WAG994
CAS130714-47-5
Synonyms(2S,3S,4R,5R)-5-(6-(cyclohexylamino)-9H-purin-9-yl)-2-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol
Molecular FormulaC17H25N5O4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCCC4)CO)O
InChIInChI=1S/C17H25N5O4/c1-25-14-13(24)11(7-23)26-17(14)22-9-20-12-15(18-8-19-16(12)22)21-10-5-3-2-4-6-10/h8-11,13-14,17,23-24H,2-7H2,1H3,(H,18,19,21)/t11-,13-,14-,17-/m1/s1
InChIKeyJAKAFSGZUXCHLF-LSCFUAHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SDZ-WAG994 (CAS 130714-47-5): A Selective A1 Adenosine Receptor Agonist for Cardiovascular and Metabolic Research


SDZ-WAG994 (N6-cyclohexyl-2′-O-methyladenosine) is a stable, orally active, and highly selective adenosine A1 receptor (ADORA1) agonist . It exhibits nanomolar affinity for the A1 receptor (Ki = 23 nM) with marked selectivity over A2A (Ki > 10,000 nM) and A2B (Ki = 25,000 nM) subtypes . The compound has been evaluated in preclinical models of hypertension and diabetes, as well as in Phase 1 clinical trials for heart failure and paroxysmal supraventricular tachycardia (PSVT) [1].

Why Generic Substitution of SDZ-WAG994 with Other A1 Agonists is Not Advisable


While many adenosine A1 receptor agonists share a common purinergic mechanism, they differ significantly in selectivity profiles, oral bioavailability, duration of action, and metabolic effects. For instance, endogenous adenosine (Ki ≈ 70 nM) has a short half-life and lacks oral bioavailability, while other A1 agonists like CPA (N6-cyclopentyladenosine) or RG14202 exhibit varying potencies and selectivity [1]. SDZ-WAG994 is distinguished by its combination of high A1 selectivity (A1/A2A ratio > 434), oral activity, and sustained duration of action (6–8 hours) [2]. These properties are critical for in vivo studies where consistent receptor engagement and avoidance of off-target A2-mediated vasodilation are required.

Quantitative Differentiation of SDZ-WAG994 from Key Comparators


Receptor Selectivity: SDZ-WAG994 Exhibits Superior A1 vs. A2A Selectivity Compared to Endogenous Adenosine

SDZ-WAG994 demonstrates a high degree of selectivity for the A1 adenosine receptor over the A2A subtype. Its Ki for A1 is 23 nM, while its Ki for A2A is >10,000 nM, yielding an A1/A2A selectivity ratio of >434 . In contrast, the endogenous ligand adenosine exhibits an A1/A2A selectivity ratio of approximately 10 (Ki A1 ≈ 70 nM; Ki A2A ≈ 700 nM) [1]. This enhanced selectivity reduces the likelihood of A2A-mediated vasodilation, a common off-target effect of less selective agonists.

Adenosine Receptor GPCR Selectivity Cardiovascular Pharmacology

Oral Bioavailability and Duration of Action: SDZ-WAG994 Provides Sustained A1 Agonism In Vivo

SDZ-WAG994 is orally active and exhibits a sustained duration of action of 6–8 hours in humans [1]. This contrasts sharply with endogenous adenosine, which has a plasma half-life of <10 seconds and is not orally bioavailable [2]. In a human exercise study, a single 2 mg oral dose of SDZ-WAG994 decreased peak exercise heart rate by 11 beats/min (p < 0.01) and increased the PR interval by 16 msec (p < 0.01), effects that persisted even during peak exercise [1].

Oral Bioavailability Pharmacokinetics In Vivo Pharmacology

Antilipolytic Potency: SDZ-WAG994 Inhibits Lipolysis with Nanomolar Efficacy

In rat adipocytes, SDZ-WAG994 inhibits adenosine deaminase (ADA)-stimulated lipolysis with a Ki of 8 nM . Compared to other A1 agonists, SDZ-WAG994 (EC50 ≈ 2.3 nM) is approximately 100-fold less potent than RG14202 (EC50 = 0.014 nM) but approximately 10-fold more potent than CPA (EC50 ≈ 0.14 nM) in inhibiting norepinephrine-stimulated lipolysis [1]. In vivo, oral SDZ-WAG994 significantly reduced triglycerides and the triglyceride/free fatty acid ratio in diabetic rats, an effect not observed with CPA [1].

Lipolysis Adipocyte Metabolic Research

Hemodynamic Profile: SDZ-WAG994 Prolongs AV Nodal Conduction Without Affecting Blood Pressure

In a clinical study of patients with left ventricular dysfunction, a 5 mg oral dose of SDZ-WAG994 significantly increased the PR interval from 176 msec to 193 msec at 2 hours post-dose (p < 0.05) without affecting systolic, right atrial, pulmonary artery, or pulmonary capillary wedge pressures [1]. This selective prolongation of AV nodal conduction (a hallmark of A1 receptor activation) occurred without significant hemodynamic changes, contrasting with the vasodilatory effects often observed with less selective adenosine agonists [2].

Hemodynamics AV Nodal Conduction Clinical Pharmacology

Neurohormonal Modulation: SDZ-WAG994 Increases Atrial Natriuretic Peptide (ANP) and Suppresses Exercise-Induced Renin Activity

SDZ-WAG994 elicits distinct neurohormonal effects not consistently observed with other A1 agonists. In heart failure patients, a 5 mg dose increased ANP levels from 216±137 pg/mL to 407±146 pg/mL (p<0.01) [1]. In normal subjects, SDZ-WAG994 completely suppressed the normal exercise-induced increase in plasma renin activity (PRA) (p<0.01) [2]. These effects suggest a unique neurohormonal modulatory profile that may contribute to its therapeutic potential in cardiovascular disease.

Neurohormonal ANP Renin-Angiotensin System

Optimal Research Applications for SDZ-WAG994 Based on Quantitative Evidence


Cardiovascular Research: AV Nodal Conduction and Arrhythmia Studies

SDZ-WAG994 is ideally suited for ex vivo and in vivo studies of AV nodal conduction and atrial fibrillation. Its selective prolongation of the PR interval without affecting blood pressure [1] allows for precise interrogation of A1-mediated negative dromotropic effects. The oral bioavailability and 6–8 hour duration of action [2] facilitate chronic dosing paradigms in animal models, reducing the need for continuous intravenous infusion.

Metabolic Disease Models: Diabetes and Lipolysis Research

The compound's nanomolar potency in inhibiting lipolysis in adipocytes (Ki = 8 nM) and its in vivo efficacy in reducing triglycerides in diabetic rats [1] make it a valuable tool for metabolic research. SDZ-WAG994 can be used to study the role of A1 receptors in adipose tissue function, insulin sensitivity, and diabetic dyslipidemia, with the advantage of oral administration for long-term studies.

Neurohormonal and Cardiorenal Interaction Studies

The unique neurohormonal profile of SDZ-WAG994—specifically, its ability to increase atrial natriuretic peptide (ANP) and suppress plasma renin activity [1][2]—positions it as a key compound for investigating the interplay between adenosine signaling, the renin-angiotensin-aldosterone system, and natriuretic peptides. This is particularly relevant for heart failure and hypertension research.

GPCR Pharmacology and Selectivity Profiling

With an A1/A2A selectivity ratio exceeding 434 [1], SDZ-WAG994 serves as a benchmark selective agonist for A1 adenosine receptor pharmacology. It is an essential reference compound for radioligand binding assays, functional cAMP assays, and selectivity screening panels, enabling researchers to differentiate A1-mediated effects from those of other adenosine receptor subtypes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for SDZ-WAG994

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.